1-(2,4,6-Triisopropylbenzenesulfonyl)-4-nitroimidazole
Description
1-(2,4,6-Triisopropylbenzenesulfonyl)-4-nitroimidazole is a sulfonamide derivative characterized by a bulky 2,4,6-triisopropylbenzenesulfonyl (TIPS) group attached to a 4-nitroimidazole ring. This compound is widely utilized in organic synthesis and chemical biology due to its dual functionality: the sulfonamide group acts as a stabilizing scaffold, while the nitroimidazole moiety serves as a reactive leaving group in nucleophilic substitution reactions . Its applications include synthesizing pharmaceutical intermediates and protecting sensitive functional groups during multi-step reactions .
Properties
IUPAC Name |
4-nitro-1-[2,4,6-tri(propan-2-yl)phenyl]sulfonylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c1-11(2)14-7-15(12(3)4)18(16(8-14)13(5)6)26(24,25)20-9-17(19-10-20)21(22)23/h7-13H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQZZMOLYGORFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N2C=C(N=C2)[N+](=O)[O-])C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397760 | |
| Record name | 1-(2,4,6-Triisopropylbenzenesulfonyl)-4-nitroimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63734-76-9 | |
| Record name | 1-(2,4,6-Triisopropylbenzenesulfonyl)-4-nitroimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Approach
The predominant method for synthesizing 1-(2,4,6-triisopropylbenzenesulfonyl)-4-nitroimidazole involves the nucleophilic substitution reaction of 4-nitroimidazole with 2,4,6-triisopropylbenzenesulfonyl chloride in the presence of a base, typically triethylamine, in an organic solvent such as dichloromethane.
$$
\text{4-Nitroimidazole} + \text{2,4,6-Triisopropylbenzenesulfonyl chloride} \xrightarrow[\text{DCM}]{\text{Triethylamine, 25 °C, 24 h}} \text{1-(2,4,6-Triisopropylbenzenesulfonyl)-4-nitroimidazole}
$$
Detailed Reaction Conditions and Yield
This method is well-documented and provides a high yield of the target compound with relatively mild reaction conditions.
Stepwise Preparation Procedure
Step 1: Preparation of 2,4,6-Triisopropylbenzenesulfonyl Chloride
- Typically synthesized by chlorosulfonation of 2,4,6-triisopropylbenzene using chlorosulfonic acid or sulfuryl chloride.
- This reagent is commercially available and used as the sulfonylating agent.
Step 2: Sulfonylation of 4-Nitroimidazole
- 4-Nitroimidazole is dissolved in dichloromethane.
- Triethylamine is added as a base to neutralize the hydrochloric acid formed during the reaction.
- 2,4,6-Triisopropylbenzenesulfonyl chloride is added dropwise at room temperature.
- The mixture is stirred for 24 hours to ensure complete reaction.
- The reaction mixture is then worked up by washing and purification steps to isolate the product.
Analytical Data and Purity
- Molecular Formula: C18H25N3O4S
- Molecular Weight: 379.47 g/mol
- Purity: Typically >98% after purification
- Characterization methods include NMR spectroscopy, mass spectrometry, and elemental analysis.
Related Preparation of 4-Nitroimidazole (Precursor)
Since 4-nitroimidazole is the key starting material, its preparation is relevant:
This method provides high-purity 4-nitroimidazole suitable for subsequent sulfonylation.
Comparative Analysis of Preparation Methods
| Aspect | Sulfonylation with Triisopropylbenzenesulfonyl Chloride | Alternative Methods (if any) |
|---|---|---|
| Reaction temperature | Mild (25 °C) | Higher temperatures often required in nitration steps |
| Reaction time | 24 hours | Varies; nitration can be shorter but more hazardous |
| Yield | High (85.5%) | Nitration yields vary (65-95.5%) depending on method |
| Purity | High (>98%) | Dependent on purification |
| Environmental impact | Moderate (organic solvent, triethylamine) | Improved nitration methods reduce acid waste and energy |
| Scalability | Good for laboratory and pilot scale | Nitration methods have been industrialized |
Summary of Key Research Findings
- The sulfonylation of 4-nitroimidazole with 2,4,6-triisopropylbenzenesulfonyl chloride in dichloromethane with triethylamine at room temperature is an effective and high-yielding method.
- The use of triethylamine neutralizes generated HCl, driving the reaction forward.
- The reaction proceeds smoothly under mild conditions, minimizing side reactions.
- The precursor 4-nitroimidazole can be efficiently synthesized by nitration of imidazole using nitrogen pentoxide mixed acid nitration, which is advantageous over traditional nitric acid nitrations due to higher yield and environmental benefits.
- Purification typically involves standard organic work-up and chromatographic techniques to achieve high purity.
Data Table: Reaction Parameters and Outcomes
| Parameter | Value/Condition | Outcome/Notes |
|---|---|---|
| 4-Nitroimidazole amount | Stoichiometric or slight excess | Ensures complete sulfonylation |
| 2,4,6-Triisopropylbenzenesulfonyl chloride | Stoichiometric | Sulfonylating agent |
| Solvent | Dichloromethane | Good solvent for both reagents |
| Base | Triethylamine | Neutralizes HCl, facilitates reaction |
| Temperature | 25 °C (room temperature) | Mild reaction conditions |
| Reaction time | 24 hours | Sufficient for full conversion |
| Yield | 85.5% | High yield |
| Purity | >98% | After purification |
Chemical Reactions Analysis
Types of Reactions
1-(2,4,6-Triisopropylbenzenesulfonyl)-4-nitroimidazole can undergo various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The imidazole ring can be oxidized under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of various substituted imidazole derivatives.
Reduction: Formation of 1-(2,4,6-Triisopropylbenzenesulfonyl)-4-aminoimidazole.
Oxidation: Formation of oxidized imidazole derivatives.
Scientific Research Applications
Medicinal Chemistry
TPSNI has been investigated for its potential therapeutic applications, particularly in the development of novel pharmaceuticals. The nitroimidazole moiety is known for its antimicrobial properties, making TPSNI a candidate for further exploration in antibiotic drug development.
Case Study: Antimicrobial Activity
Research has shown that compounds containing nitroimidazole structures exhibit activity against anaerobic bacteria and protozoa. TPSNI's sulfonyl group may enhance its solubility and bioavailability, potentially leading to improved efficacy in treating infections caused by resistant strains.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis due to its ability to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.
Synthesis of Peptides
TPSNI is particularly valuable as a coupling reagent in peptide synthesis. Its sulfonyl group can facilitate the formation of peptide bonds under mild conditions, which is crucial for synthesizing complex peptides without compromising their structural integrity.
| Reaction Type | Conditions Required | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Mild base, room temperature | 85-90 |
| Peptide Coupling | DCC or EDC activation | 75-95 |
Coupling Reagent in Oligonucleotide Synthesis
In the field of nucleic acid chemistry, TPSNI can be employed as a coupling reagent for the synthesis of oligonucleotides. Its stability and reactivity make it suitable for forming phosphodiester bonds between nucleotides.
Case Study: Oligonucleotide Synthesis
A study demonstrated that using TPSNI in conjunction with phosphoramidites resulted in high yields of oligonucleotides with minimal side reactions. This efficiency is critical for producing high-purity products required for research and therapeutic applications.
Material Science Applications
Emerging research suggests that TPSNI could be utilized in material science, particularly in developing polymers with specific functional properties due to its unique chemical structure.
Potential Use in Polymer Chemistry
The incorporation of TPSNI into polymer matrices may lead to materials with enhanced thermal stability and mechanical properties. Further studies are needed to explore these possibilities fully.
Mechanism of Action
The mechanism of action of 1-(2,4,6-Triisopropylbenzenesulfonyl)-4-nitroimidazole involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with nucleic acids and proteins, leading to antimicrobial and anticancer effects. The sulfonyl group can also interact with enzymes, inhibiting their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
1-(2,4,6-Triisopropylbenzenesulfonyl)imidazole (TPSI)
- Structure : Lacks the nitro group at the 4-position of the imidazole ring.
- Reactivity : The absence of the nitro group reduces its leaving group ability, making it less reactive in substitution reactions compared to the nitro-substituted analogue.
- Applications : Primarily used as a sulfonating agent or protecting group in peptide synthesis .
- Stability : Higher thermal stability due to reduced electron-withdrawing effects .
1-(2,4,6-Triisopropylbenzenesulfonyl)-3-nitro-1H-1,2,4-triazole
- Structure : Replaces the imidazole ring with a 1,2,4-triazole ring and positions the nitro group at the 3-position.
- Reactivity : The triazole ring exhibits stronger electron-withdrawing effects than imidazole, enhancing reactivity in electrophilic substitutions. However, steric hindrance from the TIPS group may limit accessibility .
- Applications : Used in click chemistry and metal-catalyzed cross-coupling reactions .
2,4,6-Triisopropylbenzenesulfonyl Chloride
Comparative Data Table
Research Findings
Reactivity in Substitution Reactions :
- The nitro group in 1-(2,4,6-Triisopropylbenzenesulfonyl)-4-nitroimidazole significantly enhances its leaving group capability compared to TPSI, enabling efficient displacement by nucleophiles like amines or thiols .
- Triazole derivatives exhibit faster reaction kinetics in polar aprotic solvents due to their electron-deficient rings but face steric limitations from the TIPS group .
Stability and Solubility: The TIPS group imparts steric protection, improving stability in acidic and basic conditions for all derivatives. However, nitro-substituted compounds are more sensitive to reducing agents . Solubility in non-polar solvents follows the order: TPSI > 4-nitroimidazole derivative > triazole derivatives, correlating with molecular polarity .
Synthetic Utility :
Biological Activity
1-(2,4,6-Triisopropylbenzenesulfonyl)-4-nitroimidazole (TPSNI) is a chemical compound with potential biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing available data from various studies to provide a comprehensive overview.
- Molecular Formula : C18H25N3O4S
- Molecular Weight : 379.47 g/mol
- CAS Number : 63734-76-9
- Melting Point : 103-106 °C
- Boiling Point : 328.3 °C (predicted)
- Density : 1.182 g/cm³ (predicted)
- pKa : 10.19 (predicted)
The biological activity of TPSNI is largely attributed to its nitroimidazole structure, which is known for its role in various therapeutic applications, including antimicrobial and antiparasitic activities. The nitro group can undergo reduction under anaerobic conditions, leading to the formation of reactive intermediates that can damage cellular components in pathogens.
Biological Activity Overview
Case Studies and Research Findings
- Antimicrobial Activity
-
Antiparasitic Potential
- Research focused on the synthesis of new nitroimidazole derivatives indicated that TPSNI demonstrated notable activity against Trypanosoma brucei and Leishmania donovani. In vitro assays revealed that TPSNI inhibited the growth of these parasites at low micromolar concentrations. The mechanism was linked to interference with the parasites' metabolic pathways .
- Antioxidant Properties
Q & A
Q. What are the key synthetic routes for preparing 1-(2,4,6-Triisopropylbenzenesulfonyl)-4-nitroimidazole?
The synthesis typically involves sulfonylation of 4-nitroimidazole using 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl) under controlled conditions. A common method includes:
- Step 1: Reacting TPSCl with 4-nitroimidazole in an aprotic solvent (e.g., dichloromethane or THF) at 0–25°C.
- Step 2: Adding a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts.
- Step 3: Purifying the product via recrystallization (e.g., using methanol or ethanol) to achieve >98% purity .
Q. Key Considerations :
Q. What analytical methods are recommended for characterizing this compound?
- Purity Analysis :
- Structural Confirmation :
Q. How should this compound be stored to ensure stability?
- Store under inert gas (argon or nitrogen) in airtight containers at –20°C.
- Avoid exposure to moisture, which can hydrolyze the sulfonyl group, leading to decomposition .
Advanced Research Questions
Q. What mechanistic insights exist for the sulfonylation of 4-nitroimidazole with TPSCl?
The reaction proceeds via nucleophilic attack of the imidazole nitrogen on the electrophilic sulfur of TPSCl. Key steps include:
- Activation : TPSCl reacts with the base (e.g., pyridine) to form a reactive sulfonylpyridinium intermediate.
- Nucleophilic Substitution : 4-Nitroimidazole displaces the chloride, forming the sulfonamide bond.
- Steric Effects : The bulky triisopropyl groups on TPSCl slow the reaction, requiring extended reaction times (6–12 hours) .
Q. Experimental Optimization :
Q. How can researchers resolve discrepancies in purity assessments between HPLC and titration methods?
Discrepancies often arise due to:
- HPLC Limitations : Co-elution of structurally similar byproducts (e.g., des-nitro derivatives) may skew purity values.
- Titration Challenges : Non-specific acid-base interactions in complex matrices.
Q. Mitigation Strategies :
Q. What are the applications of this compound in nucleotide chemistry?
It serves as a coupling agent in oligonucleotide synthesis, particularly for activating phosphate groups during phosphoramidite-based solid-phase synthesis.
Q. How does the nitro group influence the reactivity of this compound in nucleophilic substitutions?
- Electron-Withdrawing Effect : The nitro group enhances the electrophilicity of the imidazole ring, facilitating reactions at the adjacent carbon.
- Applications :
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids to generate substituted imidazoles .
- Reduction Studies : Selective reduction of the nitro group to an amine using Pd/C or Zn/HCl .
Q. What challenges arise in scaling up the synthesis of this compound?
- Exothermic Reactions : Sulfonylation with TPSCl releases HCl, requiring precise temperature control (<25°C) to avoid runaway reactions .
- Purification : Recrystallization becomes inefficient at large scales; switch to column chromatography (silica gel, ethyl acetate/hexane) .
- Safety : TPSCl is corrosive; use glass-lined reactors and avoid contact with moisture .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
